Cas no 1104461-69-9 ([6-(propan-2-yloxy)pyridin-3-yl]methanol)
[6-(propan-2-yloxy)pyridin-3-yl]methanol Chemical and Physical Properties
Names and Identifiers
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- (6-Isopropoxypyridin-3-yl)methanol
- (6-propan-2-yloxypyridin-3-yl)methanol
- 3-Pyridinemethanol, 6-(1-methylethoxy)-
- (6-propan-2-yloxy-pyridin-3-yl)methanol
- 5-(HYDROXYMETHYL)-2-ISOPROPOXYPYRIDINE
- AK140122
- I02-1991
- SureCN3929602
- [6-(propan-2-yloxy)pyridin-3-yl]methanol
- 6-(1-Methylethoxy)-3-pyridinemethanol
- SCHEMBL3929602
- 1104461-69-9
- DTXSID00676885
- {6-[(Propan-2-yl)oxy]pyridin-3-yl}methanol
- AKOS005363192
- A894898
- MFCD11110980
- E90423
- SB52807
- F8882-4444
-
- MDL: MFCD11110980
- Inchi: 1S/C9H13NO2/c1-7(2)12-9-4-3-8(6-11)5-10-9/h3-5,7,11H,6H2,1-2H3
- InChI Key: NMJHNYJRGXZEPI-UHFFFAOYSA-N
- SMILES: O(C1C=CC(CO)=CN=1)C(C)C
Computed Properties
- Exact Mass: 167.09469
- Monoisotopic Mass: 167.094628657g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 128
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 42.4Ų
Experimental Properties
- PSA: 42.35
[6-(propan-2-yloxy)pyridin-3-yl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM174814-1g |
(6-Isopropoxypyridin-3-yl)methanol |
1104461-69-9 | 95% | 1g |
$464 | 2021-08-05 | |
| TRC | I918378-25mg |
(6-Isopropoxypyridin-3-yl)methanol |
1104461-69-9 | 25mg |
$ 70.00 | 2022-06-04 | ||
| TRC | I918378-50mg |
(6-Isopropoxypyridin-3-yl)methanol |
1104461-69-9 | 50mg |
$ 95.00 | 2022-06-04 | ||
| TRC | I918378-250mg |
(6-Isopropoxypyridin-3-yl)methanol |
1104461-69-9 | 250mg |
$ 365.00 | 2022-06-04 | ||
| Alichem | A029188253-5g |
(6-Isopropoxypyridin-3-yl)methanol |
1104461-69-9 | 95% | 5g |
$590.58 | 2023-09-04 | |
| abcr | AB559093-250 mg |
(6-Isopropoxypyridin-3-yl)methanol; . |
1104461-69-9 | 250mg |
€167.70 | 2023-06-14 | ||
| abcr | AB559093-500 mg |
(6-Isopropoxypyridin-3-yl)methanol; . |
1104461-69-9 | 500mg |
€261.50 | 2023-06-14 | ||
| abcr | AB559093-1 g |
(6-Isopropoxypyridin-3-yl)methanol; . |
1104461-69-9 | 1g |
€347.30 | 2023-06-14 | ||
| Chemenu | CM174814-1g |
(6-Isopropoxypyridin-3-yl)methanol |
1104461-69-9 | 95% | 1g |
$464 | 2022-06-14 | |
| abcr | AB559093-250mg |
(6-Isopropoxypyridin-3-yl)methanol; . |
1104461-69-9 | 250mg |
€146.20 | 2025-04-22 |
[6-(propan-2-yloxy)pyridin-3-yl]methanol Suppliers
[6-(propan-2-yloxy)pyridin-3-yl]methanol Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on [6-(propan-2-yloxy)pyridin-3-yl]methanol
[6-(Propan-2-yloxy)pyridin-3-yl]Methanol: A Comprehensive Overview
The compound with CAS No. 1104461-69-9, commonly referred to as [6-(propan-2-yloxy)pyridin-3-yl]methanol, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridine derivatives, which are widely studied due to their diverse applications in drug discovery and material science. The structure of [6-(propan-2-yloxy)pyridin-3-yl]methanol consists of a pyridine ring substituted with a propan-2-yloxy group at the 6-position and a methanol group at the 3-position, making it a unique derivative with potential for further functionalization.
Recent studies have highlighted the importance of pyridine derivatives in medicinal chemistry, particularly as scaffolds for bioactive molecules. The substitution pattern of [6-(propan-2-yloxy)pyridin-3-yl]methanol allows for modulation of its physicochemical properties, such as solubility and lipophilicity, which are critical for drug-like behavior. Researchers have explored the synthesis of this compound through various routes, including nucleophilic aromatic substitution and coupling reactions, optimizing conditions to achieve high yields and purity.
One of the most promising applications of [6-(propan-2-yloxy)pyridin-3-yl]methanol lies in its potential as a lead compound in drug discovery. Its structural features make it an ideal candidate for exploring interactions with biological targets, such as enzymes and receptors. For instance, recent investigations have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, suggesting its role in the development of therapeutic agents for diseases like cancer and inflammatory disorders.
In addition to its medicinal applications, [6-(propan-2-yloxy)pyridin-3-yl]methanol has also been studied for its electronic properties. The pyridine ring contributes to the molecule's conjugation, which can be exploited in materials science for applications such as organic electronics and sensors. By modifying the substituents on the pyridine ring, researchers can tune the electronic characteristics of this compound to suit specific technological needs.
The synthesis of [6-(propan-2-yloxy)pyridin-3-yl]methanol involves a series of well-established organic reactions. Typically, the propan-2-yloxy group is introduced via nucleophilic aromatic substitution using a suitable alkoxide ion on an appropriately substituted pyridine derivative. Subsequent alkylation or hydroxylation steps yield the methanol group at the 3-position. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
From an analytical standpoint, [6-(propan-2-yloxy)pyridin-3-yl]methanol has been characterized using a variety of techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR). These analyses confirm its molecular structure and provide insights into its stability under different conditions. High-resolution mass spectrometry has been particularly useful in determining the exact mass of this compound, aiding in its identification and quality control.
Looking ahead, the versatility of [6-(propan-2-yloxy)pyridin-3-yl]methanol presents numerous opportunities for further research and development. Its role as a building block in organic synthesis could lead to the creation of novel compounds with enhanced bioactivity or electronic properties. Additionally, ongoing studies aim to elucidate its pharmacokinetic profile and toxicity, which are essential for evaluating its suitability as a drug candidate.
In conclusion, [6-(propan-2-yloxy)pyridin-3
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